molecular formula C13H17FO3 B13642097 Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B13642097
M. Wt: 240.27 g/mol
InChI Key: HWZBUDGIECRQLW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, ethyl acetoacetate, and a suitable base.

    Aldol Condensation: The first step involves an aldol condensation reaction between 3-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate β-hydroxy ester.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require specific conditions such as heating and the use of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-(3-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate

Comparison: Ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C13H17FO3

Molecular Weight

240.27 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17FO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3

InChI Key

HWZBUDGIECRQLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)F)O

Origin of Product

United States

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